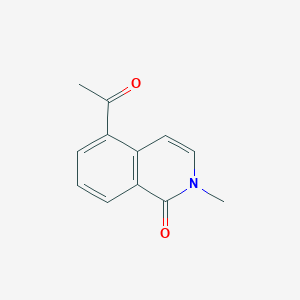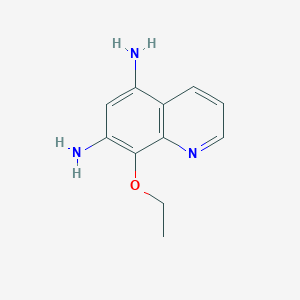
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position and a carboxylic acid group at the eighth position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity .
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and costs.
Chemical Reactions Analysis
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the ethyl group or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, antioxidants, and photosensitizers
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:
4-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound has a methoxy group at the fourth position and a methyl group at the second position, which may alter its biological activity and chemical reactivity.
N-Methyl-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic esters: These compounds have different substitution patterns, leading to variations in their properties and applications
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7H,2,4,6,8H2,1H3,(H,14,15) |
InChI Key |
IWEHZWANYDVBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)

![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)





